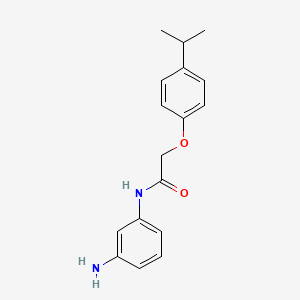N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
CAS No.: 953731-79-8
Cat. No.: VC2259893
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 953731-79-8 |
|---|---|
| Molecular Formula | C17H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) |
| Standard InChI Key | LNFDICQEHSMNSS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Introduction
Overview of the Compound
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound classified as an acetamide derivative. Structurally, it consists of a phenyl group substituted with an amino group at the 3-position, linked to an acetamide moiety that is further bonded to a phenoxy group containing an isopropyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activity and structural versatility.
-
Molecular Formula: C17H20N2O2
-
Molecular Weight: Approximately 284.36 g/mol
-
Functional Groups:
-
Amide group (-CONH-)
-
Amino group (-NH2)
-
Phenoxy group (-O-C6H4-)
-
Synthesis Pathway
The synthesis of N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
-
Preparation of the Phenoxy Intermediate:
-
The phenoxy group is introduced by reacting a halogenated acetamide precursor with a substituted phenol (e.g., 4-isopropylphenol) under basic conditions.
-
Common reagents include potassium carbonate (K2CO3) and acetone as a solvent.
-
-
Amidation Reaction:
-
The intermediate is reacted with a substituted aniline derivative (e.g., 3-aminoaniline) to form the final amide structure.
-
This step may require coupling agents such as carbodiimides or direct heating under reflux.
-
Potential Applications
-
Pharmaceutical Research:
-
Acetamide derivatives are often explored for their potential as enzyme inhibitors, anti-inflammatory agents, or anticancer compounds.
-
The presence of an amino group and phenoxy moiety suggests possible interactions with biological targets such as receptors or enzymes.
-
-
Material Science:
-
Phenoxyacetamides may serve as intermediates in polymer synthesis or coatings due to their stability and functional groups.
-
Analytical Characterization
The compound can be characterized using standard analytical techniques:
-
Mass Spectrometry (MS):
-
Molecular ion peak corresponding to , confirming molecular weight.
-
-
Nuclear Magnetic Resonance (NMR):
-
-NMR for hydrogen environments.
-
-NMR for carbon framework.
-
-
Infrared Spectroscopy (IR):
-
Functional group identification through characteristic absorption bands.
-
Research Findings on Related Compounds
Table below summarizes findings from structurally related acetamides:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume